molecular formula C19H21N5O3S B2588413 N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-03-7

N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2588413
CAS No.: 852168-03-7
M. Wt: 399.47
InChI Key: PKVVQTLXYDGWDM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis Research on compounds like "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide" highlights the importance of crystal structure analysis in understanding the molecular conformation and intermolecular interactions. These analyses offer insights into the design of compounds with specific physical and chemical properties, crucial for drug design and material science applications (S. Subasri et al., 2017).

Antibacterial and Antitubercular Activities Compounds with structural similarities to the one have been evaluated for their antibacterial and antitubercular activities. For instance, studies involving pyrimidine derivatives have shown significant potential in combating bacterial infections and tuberculosis, indicating that similar compounds could be synthesized and tested for these applications (M. Chandrashekaraiah et al., 2014).

Antifolate Inhibitors Research on pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives has shown that these compounds can act as potent antifolate inhibitors, affecting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of DNA, RNA, and proteins, making such compounds valuable in the development of cancer chemotherapy and antibacterial agents (A. Gangjee et al., 2008).

Vibrational Spectroscopy and Quantum Computational Studies Studies on related compounds also include vibrational spectroscopy and quantum computational approaches to understand their structural and electronic properties. Such research provides valuable information on the behavior of these compounds under various conditions and can inform the design of new materials with desired physical and chemical characteristics (S. J. Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-10-6-7-11(2)13(8-10)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVVQTLXYDGWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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